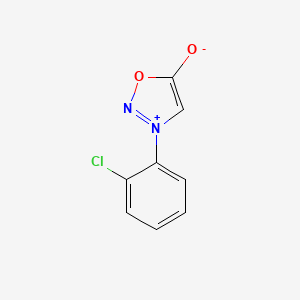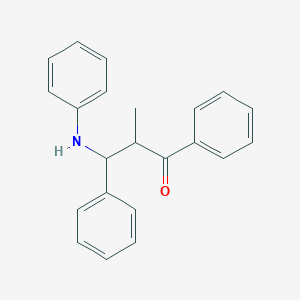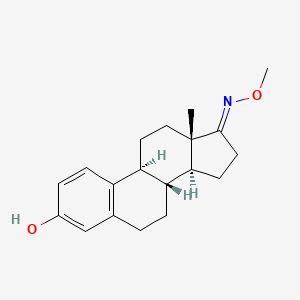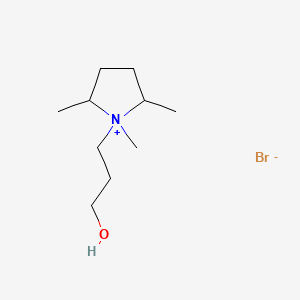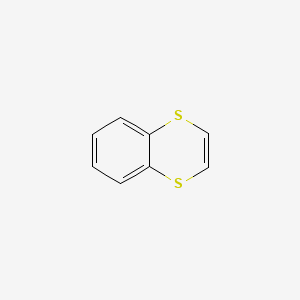
1,4-Benzodithiin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzodithiin is an organic compound with the molecular formula C8H6S2. It belongs to the class of dithiins, which are characterized by a six-membered ring containing two sulfur atoms. This compound is known for its unique structure, which includes two carbon-sulfur bonds and two carbon-carbon double bonds. The presence of sulfur atoms in the ring imparts distinct chemical properties to this compound, making it a subject of interest in various fields of research .
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Benzodithiin can be synthesized through several methods. One common approach involves the reaction of phenyl-lithium and bromobenzene with carbon disulfide. This reaction yields 2,3-diphenyl-1,4-benzodithiin as a product . Another method involves the oxidation of corresponding dithiols to form the cyclic disulfides, such as 1,4-dihydro-2,3-benzodithiin .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and the availability of starting materials.
化学反応の分析
Types of Reactions: 1,4-Benzodithiin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized to form sulfoxides or sulfones. It can also participate in Diels-Alder reactions, where it acts as a diene to form adducts with dienophiles .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions. Reducing agents such as lithium aluminum hydride can be used for reduction reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions yield sulfoxides or sulfones, while Diels-Alder reactions produce cycloaddition products. Substitution reactions can lead to the formation of various substituted derivatives of this compound .
科学的研究の応用
1,4-Benzodithiin has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral properties, particularly against respiratory syncytial virus (RSV) . In medicine, derivatives of this compound are being explored for their therapeutic potential. Additionally, in the industry, this compound is used in the development of molecular conductors and other functional materials .
作用機序
The mechanism of action of 1,4-Benzodithiin varies depending on its application. For instance, in its antiviral activity against RSV, the compound inhibits the replication of the virus by interfering with the intracellular processing of the RSV fusion protein. This leads to a decrease in the amount of viral proteins released into the cell culture medium . The specific molecular targets and pathways involved in its mechanism of action are still under investigation.
類似化合物との比較
1,4-Benzodithiin can be compared with other similar compounds, such as 1,4-dithiin and thianthrene. These compounds share a similar structural framework but differ in the number and arrangement of sulfur atoms in the ring. For example, 1,4-dithiin contains two sulfur atoms in a six-membered ring, while thianthrene has two sulfur atoms in a fused bicyclic system . The unique structure of this compound, with its specific arrangement of sulfur and carbon atoms, imparts distinct chemical properties that differentiate it from these similar compounds .
特性
CAS番号 |
255-50-5 |
|---|---|
分子式 |
C8H6S2 |
分子量 |
166.3 g/mol |
IUPAC名 |
1,4-benzodithiine |
InChI |
InChI=1S/C8H6S2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-6H |
InChIキー |
DCIDQCMMRAKNNR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)SC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


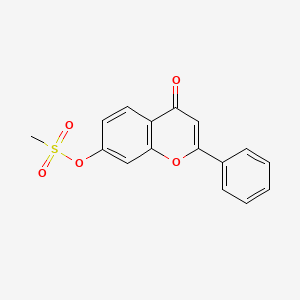
![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747940.png)
![2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid](/img/structure/B14747945.png)
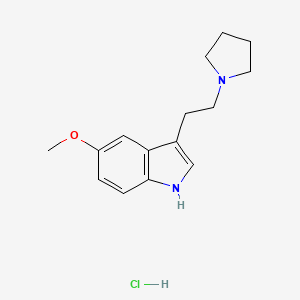
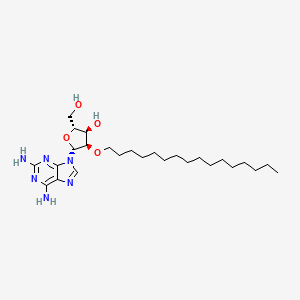
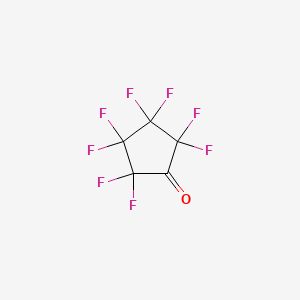
![5-[5-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B14747963.png)
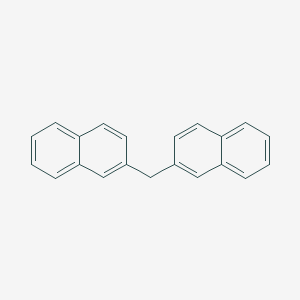
![19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione](/img/structure/B14747986.png)
